molecular formula C6H5Cl3N2O3 B181139 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate CAS No. 264600-44-4

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate

Cat. No. B181139
M. Wt: 259.5 g/mol
InChI Key: ULMNNJWATZVKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate (TCEIC) is a chemical compound that has been widely used in scientific research due to its unique properties. TCEIC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system.

Mechanism Of Action

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic activity in the nervous system, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to an increase in cholinergic activity. This has been associated with improvements in cognitive function, such as memory and attention. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has some limitations. It is toxic and can cause adverse effects in high doses. It also has a short half-life, requiring frequent dosing in experiments.

Future Directions

There are several future directions for research on 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. One area of research is the development of new acetylcholinesterase inhibitors based on the structure of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. Another area of research is the investigation of the neuroprotective effects of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate and its potential use in the treatment of neurodegenerative diseases. Additionally, the role of acetylcholine in the immune system and its potential modulation by 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is an area of interest for future research.
Conclusion
In conclusion, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has shown promise as a tool for studying the role of acetylcholine in the nervous system and as a potential therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been widely used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in the nervous system and its effects on behavior and cognition. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been used to study the mechanism of action of other acetylcholinesterase inhibitors, such as organophosphates and carbamates.

properties

CAS RN

264600-44-4

Product Name

2,2,2-Trichloroethyl isoxazol-3-ylcarbamate

Molecular Formula

C6H5Cl3N2O3

Molecular Weight

259.5 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C6H5Cl3N2O3/c7-6(8,9)3-13-5(12)10-4-1-2-14-11-4/h1-2H,3H2,(H,10,11,12)

InChI Key

ULMNNJWATZVKCZ-UHFFFAOYSA-N

SMILES

C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-aminoisoxazole (0.878 ml, 11.9 mmol) and pyridine (1.13 ml, 14.3 mmol) in tetrahydrofuran (30 ml) was added, under ice-cooling, 2,2,2-trichloroethyl chloroformate (1.97 ml, 14.3 mmol), and the mixture was stirred at room temperature for 1 hour and half. Water was poured to the reaction mixture, and the resulting solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1) to give 2.91 g (94.1%) of the desired product as a solid.
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Yield
94.1%

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